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Tivozanib Dose Modification Guidelines

The standard dosing for Tivozanib is 1.34 mg taken orally once daily for 21 days, followed by a 7-day

rest period, in a 28-day cycle [1] [2]. The dose should be reduced to 0.89 mg for the same schedule in the

following scenarios [1] [3] [2]:

Adverse Reaction Severity Dose Modification

Hypertension [3] Grade 3 (persisting

despite antihypertensives)

Withhold; resume at reduced
dose when controlled to ≤Grade
2.

Grade 4 Permanently discontinue.

Cardiac Failure [3] Grade 3 Withhold until improves to Grade

0-1; resume at a reduced dose
or discontinue.

Grade 4 Permanently discontinue.

Arterial Thromboembolic Events
(e.g., MI, stroke) [3]

Any Grade Permanently discontinue.
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Adverse Reaction Severity Dose Modification

Venous Thromboembolic Events
[2]

Severe or life-threatening Permanently discontinue.

Hemorrhagic Events [3] Grade 3 or 4 Permanently discontinue.

Proteinuria [3] ≥2 grams/24 hours Withhold until improves to ≤2

grams/24 hours; resume at a
reduced dose.

Nephrotic syndrome Permanently discontinue.

Reversible Posterior
Leukoencephalopathy Syndrome
(RPLS) [3]

Any Grade Permanently discontinue.

Other Adverse Reactions [3] Persistent or intolerable
Grade 2 or 3

Withhold until improves to Grade
0-1; resume at reduced dose.

Grade 4 Permanently discontinue.

Hepatic Impairment [1] [2] Moderate (total bilirubin

>1.5-3x ULN)

Initiate at 0.89 mg.

Adverse Event Profile & Temporal Characteristics

Understanding the frequency and timing of Adverse Events (AEs) is crucial for monitoring in clinical trials.

Common Adverse Events The table below summarizes the most frequently reported adverse reactions

associated with Tivozanib from clinical trials and real-world data [1] [4] [5]:

Adverse Event
Incidence in Clinical
Trials (Package Insert) [1]

Significant Signal in Real-
World Data (FAERS) [4] [5]

Hypertension 45% (22% ≥Grade 3) Yes (Blood pressure increased)
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Adverse Event
Incidence in Clinical
Trials (Package Insert) [1]

Significant Signal in Real-
World Data (FAERS) [4] [5]

Fatigue/Asthenia Common Yes

Diarrhea Common Yes

Nausea Common Yes

Decreased Appetite Common Yes

Dysphonia (voice hoarseness) Common Yes

Stomatitis -- Yes

Dyspnea (shortness of breath) -- Yes (Unexpected signal)

Constipation -- Yes (Unexpected signal)

Palmar-Plantar Erythrodysesthesia
(hand-foot syndrome)

-- Yes (Unexpected signal)

Temporal Onset and Duration An analysis of the phase 3 TIVO-3 trial provided key insights into the

timing of AEs [6]:

Median Onset Time: The median time to onset of treatment-related AEs for Tivozanib was longer
than for sorafenib [6].

Early Occurrence: Nearly half (46.35%) of Tivozanib-related AEs occurred within the first month of
treatment, with a median onset of 37 days (IQR 11.75-91 days) based on real-world data [4] [5].

Dose Modification Rates: In TIVO-3, fewer patients on Tivozanib required dose reductions (25%)
compared to those on sorafenib (39%) [6].

Adverse Event Management Protocols

Hypertension Management

Pretreatment Screening: Confirm blood pressure is controlled before initiating Tivozanib [2].
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Monitoring Protocol: Check blood pressure after 2 weeks, then at least monthly [2]. Encourage

home monitoring for early detection [7].
Intervention: Initiate or optimize antihypertensive medications (e.g., ACE inhibitors, ARBs) [7]. For

persistent Grade 3 hypertension despite medication, follow the dose modification guidelines above
[3].

Management of Other Common AEs A multidisciplinary approach is recommended to manage toxicities

and maintain patients on therapy [7].

Fatigue: Evaluate sleep patterns, physical activity, and nutritional status. If persistent, consider a

short treatment break or dose reduction [7].
Hand-Foot Syndrome: Use prophylactic urea-based creams. For more severe cases, consider high-

potency topical steroids or temporary treatment interruption [7].
Diarrhea/Nausea: Manage with standard supportive care (e.g., anti-diarrheals, anti-emetics) before

resorting to dose reduction or interruption [2].
Proteinuria: Monitor via urinalysis periodically. For management, refer to the dose modification table

and consider consulting a nephrologist [1] [7].

Mechanism of Action & Experimental Data

Signaling Pathway & Selectivity Tivozanib is a potent and selective tyrosine kinase inhibitor (TKI)

designed to target the VEGF pathway [8] [9]. Its high selectivity is a key differentiator in its safety profile.
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Diagram: Tivozanib's highly selective mechanism of action inhibits the key VEGF-driven pathway in clear-

cell Renal Cell Carcinoma (ccRCC).

Key Experimental Findings on Selectivity

Potency: Tivozanib inhibits VEGFR-1, -2, and -3 at very low serum concentrations (IC50 values of

0.21 nM, 0.16 nM, and 0.24 nM, respectively) [8] [9].
Selectivity: The concentration required to inhibit other off-target kinases (like c-KIT and PDGFR) is

much higher, which is theorized to contribute to its reduced off-target toxicity [8] [9]. This is supported
by clinical data showing a lower incidence of side effects like hand-foot syndrome, mucositis, and

diarrhea compared to less selective TKIs [8].

Research Considerations & Combination Therapy

Dose Reduction and Efficacy: When explaining dose reductions to patients or in study protocols,

emphasize that dose reduction does not necessarily compromise drug efficacy and is a
standard strategy to manage tolerability and allow for longer treatment duration [10].
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Combination with Immunotherapy: Tivozanib is being investigated in combination with nivolumab

(an immune checkpoint inhibitor) [2] [10]. In these combination regimens, dose modifications for
Tivozanib are still expected and should be planned for in trial protocols [10].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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